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molecular formula C9H11BrO2 B1279801 1-Bromo-2-((methoxymethoxy)methyl)benzene CAS No. 94236-21-2

1-Bromo-2-((methoxymethoxy)methyl)benzene

Cat. No. B1279801
M. Wt: 231.09 g/mol
InChI Key: DIZPEZNNOODNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106031B2

Procedure details

This compound was made from 2-bromobenzylalcohol in the same manner as compound 5b and used for the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=CC=CC=1CO.[Br:10][C:11]1[CH:16]=[CH:15][C:14](F)=[CH:13][C:12]=1[CH2:18][O:19][CH2:20][O:21][CH3:22]>>[Br:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH2:18][O:19][CH2:20][O:21][CH3:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(CO)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)COCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used for the next step without purification

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC=C1)COCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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